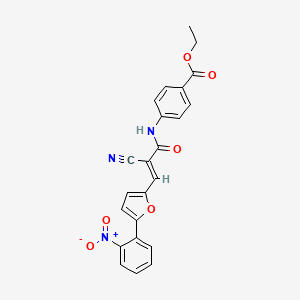

![molecular formula C24H22N4O4S B2489240 N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide CAS No. 1115932-18-7](/img/structure/B2489240.png)

N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

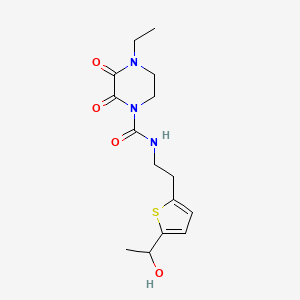

The synthesis of compounds similar to N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide typically involves intricate organic reactions that allow for the introduction of fluorine atoms and the formation of the complex pyridopyrazine backbone. Techniques may include condensation reactions, cyclization processes, and fluorination strategies to incorporate the 3-fluorophenyl group. The synthesis pathways are designed to optimize yields and purity, often requiring multiple steps to ensure the precise assembly of the molecular structure (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds like this compound is characterized using various spectroscopic and crystallographic techniques. X-ray crystallography, NMR spectroscopy, and mass spectrometry provide insights into the arrangement of atoms, the presence of functional groups, and the overall 3D conformation. These studies reveal the intricacies of intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the compound's stability and reactivity (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of this compound encompasses its behavior in various chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by the presence of the fluorophenyl group and the pyridopyrazine core. The compound's functional groups, such as the amide linkage, play a crucial role in its chemical properties, affecting its solubility, stability, and reactivity towards other chemical entities (Gangapuram et al., 2009).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, are determined by its molecular structure. The fluorine atom contributes to the compound's polarity, affecting its solubility in various solvents. Understanding these properties is essential for manipulating the compound in laboratory settings and predicting its behavior in different environments (Ikemoto et al., 2005).

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity towards various chemical reagents, are influenced by its amide functional group and the electronic effects of the fluorophenyl and pyridopyrazine moieties. These properties are crucial for understanding the compound's potential interactions and reactivity patterns, laying the groundwork for its application in chemical synthesis and material science (Ahmad et al., 2021).

Applications De Recherche Scientifique

Kinase Inhibition and Anticancer Properties

N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide and its derivatives have been studied for their potential in inhibiting specific kinases, making them of interest in cancer research. For instance, Schroeder et al. (2009) discovered a compound in this class that showed complete tumor stasis in a Met-dependent gastric carcinoma model and advanced to phase I clinical trials due to its promising preclinical profiles (Schroeder et al., 2009).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of derivatives of this compound are vital for understanding their properties and potential applications. Topuzyan et al. (2013) studied the reaction of 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one with piperidin-2-ylmethanamine, leading to compounds including N-(4-benzyl-3-oxooctahydro-2N-pyrido[1,2-a]pyrazin-4-yl)benzamide (Topuzyan et al., 2013).

Biological Evaluation

Saeed et al. (2015) reported the synthesis of a series of substituted benzamides related to this compound. These compounds were evaluated for their inhibitory potential against various human enzymes, indicating their relevance in drug chemistry and potential applications in medicinal chemistry (Saeed et al., 2015).

Anti-Inflammatory Activity

K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of this compound and tested them for anti-inflammatory activity, highlighting another potential therapeutic application of these compounds (K. Sunder & Jayapal Maleraju, 2013).

Receptor Antagonism

Research on benzamide derivatives has also explored their potential as receptor antagonists. Bromidge et al. (2002) synthesized novel benzamide derivatives showing high affinity for the 5-HT6 receptor, indicating their potential in neurological applications (Bromidge et al., 2002).

Spectroscopic Properties and Antimicrobial Activity

Studies like those by Limban et al. (2011) have examined the spectroscopic properties of benzamide derivatives and evaluated their antimicrobial activity, contributing to the understanding of their potential in combating infections (Limban et al., 2011).

Propriétés

IUPAC Name |

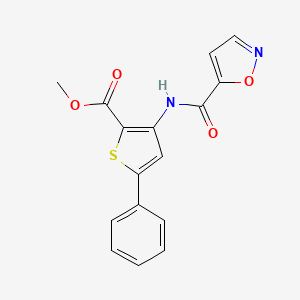

2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4S/c1-31-19-8-5-17(6-9-19)23-26-24(32-27-23)18-7-12-22(30)28(14-18)15-21(29)25-13-16-3-10-20(33-2)11-4-16/h3-12,14H,13,15H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMOKACBDJMLRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

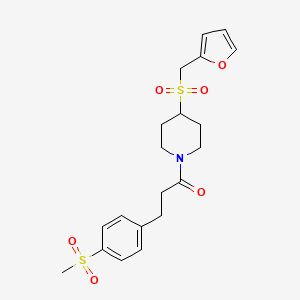

![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)

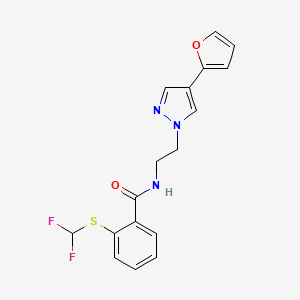

![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole](/img/structure/B2489164.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489165.png)

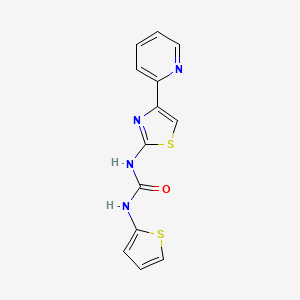

![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2489172.png)

![2-Chloro-1-[4-(1-cyclopropyltriazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2489173.png)

![3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2489178.png)